3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
CAS No.: 25818-88-6
Cat. No.: VC20994097
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25818-88-6 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 3-(4-oxoquinazolin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) |
| Standard InChI Key | AMEGJBZWDKOWDQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O |
Introduction
Chemical Identity and Basic Properties
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is identified by the Chemical Abstracts Service (CAS) registry number 25818-88-6 . The compound has a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Its structure features a quinazoline core with a propanoic acid functional group attached to the nitrogen at position 3, and a carbonyl group at position 4. The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 25818-88-6 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| SMILES Code | O=C(O)CCN1C=NC2=C(C=CC=C2)C1=O |
| InChI | InChI=1/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) |
The compound is also known by several synonyms, including 3-(4-oxoquinazolin-3-yl)propanoic acid, 3-(4-oxo-3-quinazolinyl)propanoic acid, and 3-(4-ketoquinazolin-3-yl)propionic acid .
Structural Features and Chemical Characteristics
The chemical structure of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid includes several key functional elements that contribute to its chemical behavior and potential biological activities.
Quinazoline Core
The compound contains a quinazoline core, which is a bicyclic structure known for its presence in various biologically active molecules . This heterocyclic system consists of a benzene ring fused with a pyrimidine ring, creating a planar, aromatic structure that can participate in various non-covalent interactions, including π-stacking and hydrogen bonding.
Functional Groups
Several important functional groups characterize this compound:
-
Propanoic Acid Group: The three-carbon carboxylic acid chain contributes to the acidic properties of the molecule and provides a site for potential derivatization or conjugation .
-
4-Oxo Group: The carbonyl functional group at position 4 of the quinazoline ring can participate in various chemical reactions, including nucleophilic attacks .
-
3(4H)-Position Substitution: The nitrogen at position 3 bears the propanoic acid side chain, which affects the electronic distribution within the quinazoline system.
The presence of both the quinazoline moiety and the propanoic acid functional group gives this compound amphiphilic characteristics, potentially allowing it to interact with both hydrophilic and hydrophobic regions of biological targets.
Physicochemical Properties
The physicochemical properties of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid influence its behavior in various environments and its potential applications.
Solubility and Stability
While specific solubility data is limited in the provided search results, compounds with similar structures typically show varying solubility depending on pH due to the presence of the carboxylic acid group . The compound likely exhibits:
-
Limited solubility in non-polar solvents
-
Moderate solubility in polar organic solvents
-
pH-dependent solubility in aqueous solutions, with improved solubility at higher pH values due to ionization of the carboxylic acid group
The stability of the compound may vary depending on environmental conditions, with potential sensitivity to extreme pH conditions that could affect the carbonyl group or the propanoic acid side chain.
| Supplier | Product Specification | Quantity | Price (as of 2021-12-16) | Purity |
|---|---|---|---|---|
| TRC | 3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid | 500mg | $75 | Not specified |
| AK Scientific | 3-(4-Oxo-4H-quinazolin-3-yl)-propionic acid | 2.5g | $277 | Not specified |
| Matrix Scientific | 3-(4-Oxo-4H-quinazolin-3-yl)-propionic acid | 1g | $545 | Not specified |
| American Custom Chemicals Corporation | 3-(4-OXOQUINAZOLIN-3(4H)-YL)PROPANOIC ACID | 1g | $648.81 | 95.00% |
| American Custom Chemicals Corporation | 3-(4-OXOQUINAZOLIN-3(4H)-YL)PROPANOIC ACID | 2.5g | $852.21 | 95.00% |
Additionally, other suppliers mentioned in the search results include:
-
Cymit Quimica, offering the compound with 98% purity in quantities of 100mg (€44.00), 250mg (€59.00), 1g (€121.00), and 5g (€235.00)
-
BLD Pharm, with product availability but unspecified pricing
The significant price variation observed across suppliers suggests potential differences in synthesis methods, purity, and supply chain factors.
| Safety Parameter | Classification |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
| Hazard Class | IRRITANT |
| Precautionary Statements | P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313 |
These classifications indicate that the compound can cause irritation to the skin, eyes, and respiratory system .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume